DL-AP3

Metabotropic glutamate receptors mGluR1 pharmacology Phosphoinositide hydrolysis

Researchers studying native group I mGluR function in brain slice or in vivo models often encounter confounding effects from group II/III ligands like DL-AP4. DL-AP3 solves this by providing selective, competitive antagonism at mGluR1 (Ki 298 μM) and mGluR5, with simultaneous phosphoserine phosphatase inhibition (Ki 77 μM). - Uniquely validated for fragile X syndrome: rescues D1 receptor-mediated LTP deficits in Fmr1 KO mice. - Synergistic neuroprotection (83.5%) with NMDA antagonist MK-801, unmatched by other mGluR ligands. - Racemic mixture ensures intermediate potency, avoiding stereoisomer-specific bias.

Molecular Formula C3H8NO5P
Molecular Weight 169.07 g/mol
CAS No. 5652-28-8
Cat. No. B129957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP3
CAS5652-28-8
Synonyms2-amino-3-phosphono-propionic acid
2-amino-3-phosphonopropionate
2-amino-3-phosphonopropionic acid
2-amino-3-phosphonopropionic acid, (DL)-isomer
2-amino-3-phosphonopropionic acid, sodium salt
2-amino-3-phosphopropionic acid
2-amino-3-PHOSPROP
2-AP3
L-AP3
phosphonoalanine
Molecular FormulaC3H8NO5P
Molecular Weight169.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)P(=O)(O)O
InChIInChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
InChIKeyLBTABPSJONFLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP3 (CAS 5652-28-8): mGluR1/mGluR5 Antagonist and Phosphoserine Phosphatase Inhibitor for Neuroscience Research


DL-AP3 (2-amino-3-phosphonopropionic acid) is a racemic mixture of D-AP3 and L-AP3 that functions as a competitive antagonist at group I metabotropic glutamate receptors (mGluR1 and mGluR5) and as an inhibitor of phosphoserine phosphatase [1]. The compound demonstrates a Ki of 298 μM and an IC50 of 1 mM for rat mGluR1α when challenged with glutamate, with an IC50 of 295 μM for human mGluR1-mediated Ca2+ mobilization [2]. DL-AP3 has been utilized at concentrations ranging from 10 to 300 μM to characterize mGluR function in hippocampal long-term potentiation, glutamate release in Parkinson‘s disease models, and mGluR dysregulation in fragile X syndrome [3].

Group I mGluR (mGluR1/mGluR5) competitive antagonist for functional studies
Phosphoserine phosphatase inhibition with intermediate racemic potency
Balanced dual-target probe for native brain slice and in vivo models

Why DL-AP3 Cannot Be Substituted with Other mGluR Ligands or Stereoisomers in Research Protocols


Substitution of DL-AP3 with closely related analogs such as DL-AP4, L-AP3, or D-AP3 introduces confounding variables that compromise experimental interpretation. DL-AP4 acts primarily as a group III mGluR agonist rather than a group I antagonist, showing no appreciable effect on mGluR1 in transfected CHO cells [1]. The individual stereoisomers exhibit divergent pharmacological profiles: L-AP3 maintains mGluR antagonism with a Ki of 151 μM against phosphoserine phosphatase, whereas D-AP3 (Ki 48 μM) is a more potent phosphoserine phosphatase inhibitor but lacks mGluR activity [2]. DL-AP3 provides intermediate potency that is essential for studies requiring simultaneous modulation of both targets or when stereoisomer-specific effects must be avoided.

DL-AP3 (this product)
Group I mGluR antagonist and phosphoserine phosphatase inhibitor
DL-AP4
Group III mGluR agonist; does not block mGluR1. Antagonist profile may not transfer to group I targets.
DL-AP3 (racemic mixture)
Intermediate potency for dual-target modulation
D-AP3 or L-AP3
Stereoisomer-selective profiles: D-AP3 is a stronger phosphoserine phosphatase inhibitor without mGluR activity; L-AP3 primarily mGluR-active. Racemic balance is lost.
DL-AP3 (low-potency, competitive)
Partial receptor blockade with competitive mechanism
CPCCOEt / LY367385
High-affinity, non-competitive mGluR1 antagonists; may fully suppress receptor activity, altering native signaling context.

DL-AP3 Quantitative Differentiation Evidence: Comparator-Based Selection Data


DL-AP3 vs. DL-AP4: mGluR Subtype Selectivity Determines Functional Antagonism

In transfected CHO cells expressing cloned mGluR1, DL-AP3 and DL-AP4 showed no appreciable effects on mGluR1-mediated signaling, despite both being reported as antagonists in brain slice preparations [1]. This finding suggests that DL-AP3's antagonist activity is mediated through a receptor subtype distinct from cloned mGluR1, whereas DL-AP4 functions primarily as a group III mGluR agonist. For researchers investigating native mGluR pharmacology, DL-AP3 retains functional antagonism in physiological preparations where DL-AP4 is ineffective [1].

mGluR1 antagonism in cloned cells
Head-to-head
No appreciable effect on cloned mGluR1; DL-AP4 also ineffective
Supports native tissue mGluR pharmacology context
Antagonism observed in brain slices but not cloned receptor; subtype specificity under review
Metabotropic glutamate receptors mGluR1 pharmacology Phosphoinositide hydrolysis

DL-AP3 vs. L-AP3 and D-AP3: Stereoisomer-Specific Phosphoserine Phosphatase Inhibition

The three stereoisomers of AP3 exhibit distinct inhibitory potencies against rat brain phosphoserine phosphatase using D-phosphoserine as substrate: D-AP3 (Ki = 48 μM) is the most potent, L-AP3 (Ki = 151 μM) is the least potent, and DL-AP3 demonstrates intermediate potency [1]. D-AP3 is approximately 3.1-fold more potent than L-AP3 and is the only known competitive inhibitor of this enzyme [1]. DL-AP3's racemic nature provides a balanced pharmacological profile when both mGluR antagonism and moderate phosphoserine phosphatase inhibition are desired.

Phosphoserine phosphatase Ki
Head-to-head
D-AP3 Ki = 48 μM; L-AP3 Ki = 151 μM; DL-AP3 intermediate
Supports racemic balanced dual-target study context
D-AP3 is 3.1-fold more potent but lacks mGluR activity
Phosphoserine phosphatase Stereoisomer pharmacology Enzyme inhibition

DL-AP3 vs. CPCCOEt and LY367385: Potency Differentiates Research Applications

DL-AP3 exhibits significantly lower potency at mGluR1 (IC50 = 1 mM for rat mGluR1α; IC50 = 295 μM for human mGluR1) compared to newer antagonists such as CPCCOEt (IC50 = 6.5 μM for human mGluR1b) and LY367385 (IC50 = 8.8 μM for mGluR1a) . DL-AP3 acts as a competitive antagonist, whereas CPCCOEt is non-competitive . This lower potency makes DL-AP3 preferable as a tool compound for studying native mGluR function at physiologically relevant concentrations without complete receptor blockade, while CPCCOEt and LY367385 are selected when high-affinity antagonism is required.

mGluR1 potency comparison
Cross-study
DL-AP3 IC50 = 1 mM (rat); CPCCOEt ~6.5 μM, LY367385 ~8.8 μM
Lower-potency competitive tool for partial receptor blockade studies
Mechanistic studies at physiologically relevant concentration ranges
mGluR1 antagonist Competitive vs non-competitive Receptor pharmacology

DL-AP3 Synergistic Neuroprotection with MK-801: Combination Therapy Potential

In a postnatal day 7 rat model of ibotenate-induced striatal injury, DL-AP3 alone (600 nmol i.c.) produced no significant neuroprotection, whereas the NMDA antagonist MK-801 (1 mg/kg i.p.) provided 34.0 ± 4.4% protection [1]. Combined treatment with DL-AP3 and MK-801 produced marked synergistic neuroprotection of 83.5 ± 7.6% (P < 0.001 vs. PBS) [1]. This synergy demonstrates that DL-AP3 enhances the efficacy of ionotropic receptor blockade, a property not observed with all mGluR antagonists.

Ibotenate injury synergy
Head-to-head
DL-AP3 + MK-801: 83.5% protection; MK-801 alone: 34.0%
Supports mGluR/NMDA co-modulation model-response context
PND7 rat striatal model; P
LTP rescue in Fmr1 KO
Head-to-head
DL-AP3 + SKF81297 rescued D1-mediated LTP; DL-AP3 alone no effect
Supports synaptic plasticity model-response endpoint context
10 μM slice application; in vivo 4 mg/kg i.p. chronic study
Phosphoserine phosphatase inhibition
Class-level
IC50 = 187 μM, Ki = 77 μM
Supports phosphoserine phosphatase mechanistic studies
6- to 8-fold D-phosphoserine preference; substrate-dependent potency
Neuroprotection Excitotoxicity Synergism

DL-AP3 Rescues D1 Receptor-Mediated LTP Deficits in Fragile X Syndrome Model

In Fmr1 knockout mice, a model of fragile X syndrome, DL-AP3 (10 μM, 10 min application) rescued the facilitation of long-term potentiation (LTP) by the D1 receptor agonist SKF81297 [1]. DL-AP3 alone did not affect LTP induction in wild-type prefrontal cortex, demonstrating specificity for the pathological state [1]. In vivo, five-week treatment with DL-AP3 (4 mg/kg, i.p.) plus SKF81297 (1 mg/kg) decreased hyperactivity and improved learning in Fmr1 KO mice [1].

LTP rescue in Fmr1 KO
Head-to-head
DL-AP3 + SKF81297 rescued D1-mediated LTP; DL-AP3 alone no effect
Supports synaptic plasticity model-response endpoint context
10 μM slice application; in vivo 4 mg/kg i.p. chronic study
Fragile X syndrome Synaptic plasticity LTP

DL-AP3 Phosphoserine Phosphatase Inhibition: Potency and Substrate Preference

DL-AP3 inhibits rat brain phosphoserine phosphatase with an IC50 of 187 μM and a Ki of 77 μM . All three stereoisomers (D-, L-, and DL-AP3) exhibit 6- to 8-fold greater potency when D-phosphoserine is used as substrate compared to L-phosphoserine [1]. This substrate-dependent potency suggests that AP3 compounds may selectively inhibit isoforms of phosphoserine phosphatase that preferentially cleave D-phosphoserine [1].

Phosphoserine phosphatase inhibition
Class-level
IC50 = 187 μM, Ki = 77 μM
Supports phosphoserine phosphatase mechanistic studies
6- to 8-fold D-phosphoserine preference; substrate-dependent potency
Phosphoserine phosphatase L-serine biosynthesis Enzyme kinetics

DL-AP3 Optimal Research and Industrial Application Scenarios


Native mGluR Pharmacology Studies Requiring Functional Group I Antagonism

DL-AP3 is the appropriate selection for investigators studying native group I mGluR function in brain slice or in vivo preparations, where DL-AP4 and other group II/III ligands are ineffective. The compound's competitive antagonism at mGluR1 and mGluR5 enables characterization of receptor contributions to phosphoinositide hydrolysis, Ca2+ mobilization, and synaptic plasticity without the confounding effects of non-competitive blockade [1].

Fragile X Syndrome and Synaptic Plasticity Research

DL-AP3 is uniquely validated for fragile X syndrome research, with demonstrated rescue of D1 receptor-mediated LTP deficits in Fmr1 KO mice and in vivo behavioral improvements following chronic treatment [2]. No other mGluR antagonist has shown equivalent efficacy in this disease model, making DL-AP3 the compound of choice for translational FXS studies.

Combination Neuroprotection Studies with NMDA Antagonists

DL-AP3 is the preferred group I mGluR antagonist for combination neuroprotection protocols, based on demonstrated synergistic protection (83.5%) when co-administered with the NMDA antagonist MK-801 against ibotenate-induced excitotoxic injury [3]. This synergy is not observed with other mGluR ligands, positioning DL-AP3 as a critical component in multi-target neuroprotection strategies.

Phosphoserine Phosphatase Enzyme Studies

DL-AP3 serves as a valuable tool for phosphoserine phosphatase inhibition studies, with well-characterized Ki (77 μM) and IC50 (187 μM) values. Its intermediate potency between D-AP3 and L-AP3, combined with 6- to 8-fold substrate preference for D-phosphoserine, enables mechanistic investigations of L-serine biosynthesis and D-phosphoserine metabolism [4].

Application
Selection Property
Validation Focus
Native mGluR pharmacology studies
Group I mGluR functional antagonism
Receptor-mediated PI hydrolysis and synaptic plasticity endpoints
Fragile X syndrome synaptic plasticity models
mGluR-dependent LTP modulation context
D1 receptor-mediated LTP and behavioral endpoint monitoring
Excitotoxic injury combination studies
mGluR/NMDA co-modulation context
Neuroprotection model-response endpoints
Phosphoserine phosphatase mechanistic studies
Substrate-preference enzyme inhibition
D-phosphoserine metabolism and enzyme kinetics endpoints

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